3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine
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Overview
Description
3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine, also known as isochroman-6-ylmethanamine, is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is characterized by its unique structure, which includes a benzopyran ring system fused with a methanamine group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding aldehyde. One common method includes the following steps:
Reduction of Nitro Compound: The nitro precursor is reduced using hydrogen gas in the presence of a palladium catalyst to yield the amine.
Reductive Amination: The aldehyde precursor undergoes reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran-6-ylmethanamine: Similar structure but different substitution pattern.
Isochroman-6-ylmethanamine: Another name for the same compound.
6-Methoxy-3,4-dihydro-2H-1-benzopyran: Similar core structure with a methoxy group.
Uniqueness
3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-6-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5H,3-4,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNFRQAGLYVIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933752-20-6 |
Source
|
Record name | (3,4-dihydro-1H-2-benzopyran-6-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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